6-Ethyl-5-fluoropyrimidin-4(5H)-one

Voriconazole synthesis Process chemistry Route scouting

Pharmaceutical manufacturers optimizing generic voriconazole synthesis often face route inefficiency and ANDA compliance risk. This compound is the single pivotal intermediate that replaces the legacy 6-step route with a 4-step process, delivering 80% yield (3.2-fold higher than Grignard-based alternatives), and is uniquely recognized as Voriconazole Impurity 7 with full ICH-compliant characterization data. - Route Optimization: Reduces step count by 33% and increases intermediate yield to 80%. - ANDA Compliance: Only fully characterized reference standard for Voriconazole Impurity 7, ensuring validated analytical methods. - Process Efficiency: Enables the exclusive 4-chloro-5-fluoro-6-ethyl scaffold for productive aldol coupling (50% yield) via POCl₃ chlorination.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Cat. No. B12362740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-fluoropyrimidin-4(5H)-one
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCCC1=NC=NC(=O)C1F
InChIInChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,5H,2H2,1H3
InChIKeyLMOXMQBDOLIGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-fluoropyrimidin-4(3H)-one: Intermediate & Reference Standard


6-Ethyl-5-fluoropyrimidin-4(3H)-one (also named 4-Ethyl-5-fluoro-6-hydroxypyrimidine, CAS 137234-87-8) is a fluorinated pyrimidinone derivative with molecular formula C₆H₇FN₂O and molecular weight 142.13 g/mol . This compound serves as a pivotal intermediate in the commercial synthesis of voriconazole, a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and other serious fungal infections [1]. It is also formally designated as Voriconazole Impurity 7 and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial regulatory guidelines for analytical method development, method validation, and quality control in ANDA or commercial manufacturing [2]. The compound is a white to off-white solid (melting point 105–112 °C, boiling point 180.7 °C at 760 mmHg, density 1.30 g/cm³) and is slightly soluble in chloroform and methanol .

Intermediate Role
Key building block in the 4‑step voriconazole synthesis route
Reference Standard
Voriconazole Impurity 7, ICH‑compliant characterization for ANDA workflows
Physical Form
Solid (mp 105–112 °C) simplifies weighing and ambient‑temperature storage

6-Ethyl-5-fluoropyrimidin-4(3H)-one: Substitution Risks


In the voriconazole supply chain, pyrimidine intermediates such as 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) or 4-ethyl-5-fluoropyrimidine (CAS 137234-88-9) are sometimes treated as near equivalents. However, these substitution decisions are not without quantifiable consequences [1]. The 4‑hydroxy (solid) versus 4‑chloro (liquid) functionality profoundly affects physical handling, stability, and storage requirements: the target compound is a room‑temperature‑stable solid (mp 105–112 °C) while the 4‑chloro analog is a liquid requiring inert atmosphere storage at 2–8 °C [2]. Furthermore, the target compound is the product of an optimized four‑step process that superseded a six‑step route starting from 5‑fluorouracil, and its yield (80% in the hydrogenation step) is significantly higher than yields reported for alternative chloropyrimidine–Grignard aromatization routes (typically 20–25%) [1]. Critically, only 6‑ethyl‑5‑fluoropyrimidin‑4(3H)‑one is recognized as Voriconazole Impurity 7 with validated, traceable reference standard documentation meeting regulatory expectations [3]. Substituting with a compound lacking this formal identity can jeopardize ANDA filing, method validation, and QC compliance. The following quantitative evidence provides the basis for selecting this specific compound over its closest analogs.

Solid, mp 105–112 °C, room‑temp storage
4‑Chloro analog is liquid, requires 2–8 °C
Physical state mismatch alters handling, weighing, and cold‑chain logistics
80 % yield in 4‑step route (reported)
Alternate chloropyrimidine routes report ~20–25 % yield
Synthetic productivity may not transfer; process economics can shift significantly
Formal Impurity 7 designation, ICH‑compliant
4‑Chloro analog (Impurity 5) or non‑designated analogs
Regulatory identity for ANDA method validation may be rejected without correct impurity standard

6-Ethyl-5-fluoropyrimidin-4(3H)-one: Evidence vs. Analogs


Shorter Synthesis Route: Four-Step vs. Six-Step

The commercial manufacturing process for voriconazole uses 6-ethyl-5-fluoropyrimidin-4(3H)-one as the key pyrimidine intermediate in a four-step synthesis involving fluorination of methyl 3-oxopentanoate and cyclisation with formamidine acetate. This route replaced the original six-step development route that started from 5-fluorouracil [1]. The four-step route provides a substantial reduction in step count (4 vs. 6 steps), which translates to fewer unit operations, reduced solvent consumption, and lower overall cost of goods. The target compound is produced in 80% yield from the hydrogenation of 2-chloro-6-ethyl-5-fluoro-4(3H)-pyrimidinone (ammonium salt 13), while the alternative Grignard-based aromatization route to similar intermediates gave yields as low as 20–25% [1]. No alternative pyrimidine intermediate has been reported to enable a shorter commercial-scale route with comparable overall yield.

Synthesis Route
Head‑to‑head
4 steps, 80% intermediate yield (vs. 6 steps, 25% yield)
Supports route economy review
Reported from process R&D route selection; Pd‑C/H₂, 50 psi, 50 °C
Voriconazole synthesis Process chemistry Route scouting

Solid Intermediate: Handling and Storage Advantage

6-Ethyl-5-fluoropyrimidin-4(3H)-one is a white to off-white solid with a melting point of 105–112 °C and can be stored at room temperature under inert atmosphere . In contrast, its closest downstream intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3), is a liquid (boiling point 211 °C, density 1.286 g/cm³) that requires storage at 2–8 °C under inert atmosphere [1]. The solid form of the target compound simplifies weighing accuracy, reduces volatility-related losses during transfer, and eliminates the need for cold-chain storage. These practical differences are especially relevant for kilo‑lab and pilot‑plant operations where precise stoichiometry and safe handling are critical.

Physical Form
Data to verify
White to off‑white solid, mp 105–112 °C; ambient storage
Supports handling and storage selection
Based on supplier datasheet; independent verification recommended
Pharmaceutical intermediate storage Solid-state handling Scale-up logistics

Fluorine Substituent Advantage over Non-Fluorinated Analog

The 5-fluoro substituent in 6-ethyl-5-fluoropyrimidin-4(3H)-one distinguishes it from the non-fluorinated analog 6-ethylpyrimidin-4(3H)-one (CAS 124703-78-2). The fluorine atom increases molecular weight from 124.14 to 142.13 g/mol (+18 Da, +14.5%), modifies electron density on the pyrimidine ring, and introduces a strong electronegative handle that is essential for the downstream reactivity in voriconazole synthesis [1][2]. This fluorine is carried through to the final API, where the 5-fluoropyrimidine motif is critical for antifungal activity via inhibition of fungal cytochrome P450 14α-sterol demethylase [3]. The non-fluorinated analog cannot serve as a voriconazole intermediate because it lacks the requisite fluorine atom for the final drug structure.

Fluorine Substituent
Head‑to‑head
ΔMW +18 Da vs. non‑fluorinated analog; essential for final API
Structural requirement for voriconazole synthesis
Fluorine absent in 6‑ethylpyrimidin‑4(3H)‑one; confirmed by CAS data
Fluorine chemistry SAR Pyrimidine scaffold

Voriconazole Impurity 7 Reference Standard

6-Ethyl-5-fluoropyrimidin-4(3H)-one is formally recognized as Voriconazole Impurity 7 and is supplied with detailed characterization data compliant with ICH and pharmacopoeial regulatory guidelines [1]. It is certified for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial voriconazole production [2]. Traceability against USP or EP pharmacopoeial standards can be provided based on feasibility [1]. In contrast, the 4-chloro analog (Voriconazole Impurity 5, CAS 137234-74-3) and 4-ethyl-5-fluoropyrimidine (Voriconazole Impurity C, CAS 137234-88-9) serve different impurity classification roles, and the positional isomer 6-ethyl-5-fluoropyrimidin-2(1H)-one lacks this formal impurity designation entirely [2][3]. Only the 4(3H)-one tautomer is accepted as Impurity 7 in the voriconazole impurity framework.

Impurity Standard
Context‑dependent
Voriconazole Impurity 7; ICH‑compliant characterization
Regulatory impurity identity confirmed
Distinct from Impurity 5 or Impurity C; traceability per USP/EP feasibility
Pharmaceutical impurity standards Method validation Quality control

Diastereoselective Coupling: Optimized 4-Chloro Scaffold

The 4-chloro derivative derived from 6-ethyl-5-fluoropyrimidin-4(3H)-one (i.e., 4-chloro-6-ethyl-5-fluoropyrimidine, compound 9) was identified as the optimal pyrimidine substrate for the key diastereoselective aldol coupling with ketone 3 [1]. In a systematic survey of chlorinated and non-chlorinated 4-ethyl-5-fluoropyrimidine derivatives, the lithium anion of compound 9 (deprotonated with LDA in THF at −60 °C) gave a 50% combined yield of alcohol adducts 4 and 5, with an approximately 1:1 diastereomer ratio [1]. While the diastereoselectivity was subsequently optimized further using organozinc chemistry (12:1 dr with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine), the initial screening demonstrated that the 4-chloro-5-fluoro-6-ethyl substitution pattern (derived from the target compound) is the only productive framework: the 2‑chloro analog (7) gave only 30% yield with a 1:2 inferior isomer ratio, and the 4‑ethyl‑5‑fluoropyrimidine (10) without chlorine underwent competing azine addition to give a dihydropyrimidine (16) in 75% yield instead of the desired aldol product [1]. This establishes the 4‑hydroxy → 4‑chloro derivatization pathway originating from 6‑ethyl‑5‑fluoropyrimidin‑4(3H)‑one as uniquely productive.

Coupling Reactivity
Head‑to‑head
50% yield, dr ~1:1 (target scaffold) vs. 0–30% for alternatives
Only productive scaffold identified
LDA/THF, −60 °C; 2‑chloro, dichloro, and non‑chlorinated analogs unproductive
Diastereoselective synthesis Organometallic coupling Process optimization

6-Ethyl-5-fluoropyrimidin-4(3H)-one: Optimal Procurement Scenarios


Generic Voriconazole API: Short-Route Synthesis

Pharmaceutical manufacturers pursuing ANDA filings for generic voriconazole should prioritize procurement of 6-ethyl-5-fluoropyrimidin-4(3H)-one as the key intermediate. The four-step route enabled by this compound replaces the legacy six-step route from 5-fluorouracil, reducing step count by 33% and providing an intermediate yield of 80%—a 3.2-fold improvement over Grignard-based aromatization alternatives (20–25% yield) [1]. This directly translates into lower cost of goods, reduced solvent waste, and faster campaign turnaround in kilo-lab and pilot-plant settings.

ANDA Method Validation & Impurity Profiling

QC laboratories and CROs supporting ANDA filings require voriconazole impurity standards with full ICH-compliant characterization data. 6-Ethyl-5-fluoropyrimidin-4(3H)-one is the only compound that combines the roles of synthetic intermediate and Voriconazole Impurity 7 reference standard, supplied with traceable certificates of analysis and optional USP/EP pharmacopoeial traceability [2]. Using this certified standard—rather than a generic pyrimidine derivative—ensures method validation acceptance, accurate impurity quantitation, and audit-ready documentation.

Key Diastereoselective Coupling: Route Scouting & Scale-Up

Process chemists optimizing the voriconazole coupling step must start from the 4-chloro-6-ethyl-5-fluoropyrimidine scaffold, which is exclusively derived from 6-ethyl-5-fluoropyrimidin-4(3H)-one via POCl₃ chlorination [3]. Systematic screening of five pyrimidine substitution patterns demonstrated that only the 4-chloro-5-fluoro-6-ethyl framework provides productive aldol coupling (50% yield), while the 2-chloro isomer gives lower yield (30%), the 2,4-dichloro analog undergoes dimerization (0%), and the non-chlorinated analog undergoes competing azine addition (0% desired product) [4]. Procurement of the correct intermediate is therefore mandatory for any productive coupling route.

Fluorinated Scaffold Library: Versatile Building Block

Academic groups synthesizing fluorinated pyrimidine libraries or exploring antifungal SAR should consider 6-ethyl-5-fluoropyrimidin-4(3H)-one as a multifunctional building block. The 5-fluoro substituent (confirmed by molecular weight difference of +18.0 Da vs. the non-fluorinated analog) is critical for target binding in triazole antifungals [5]. The compound’s solid physical form (mp 105–112 °C) facilitates precise weighing for parallel synthesis, and its established role in a commercial API synthesis provides translational relevance that non-fluorinated or 2‑one positional isomers lack.

Application
Selection Property
Validation Focus
Voriconazole API synthesis (short route)
Synthetic intermediate efficiency
Route step count and intermediate yield confirmation
ANDA impurity profiling and method validation
Regulatory impurity designation
ICH‑compliant characterization and USP/EP traceability review
Diastereoselective coupling route optimization
4‑Chloro scaffold reactivity
Coupling yield and diastereomer ratio confirmation
Fluorinated pyrimidine library synthesis
5‑Fluoro substituent availability
Fluorine presence and solid‑form handling
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